molecular formula C12H16O3 B8585723 ETHYL (S)-2-(BENZYLOXY)PROPIONATE

ETHYL (S)-2-(BENZYLOXY)PROPIONATE

Cat. No.: B8585723
M. Wt: 208.25 g/mol
InChI Key: YECFQHZUGDYXTN-SNVBAGLBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Ethyl 2-benzyloxypropionate can be synthesized through several methods. One common route involves the reaction of ethyl lactate with benzyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the esterification of ®-2-benzyloxypropionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of ®-Ethyl 2-benzyloxypropionate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes for the stereoselective hydrolysis of racemic mixtures is also a common approach, providing high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-benzyloxypropionate undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form the corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: ®-2-benzyloxypropanol.

    Substitution: Various substituted benzyloxypropionates depending on the nucleophile used.

Scientific Research Applications

®-Ethyl 2-benzyloxypropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.

    Biology: Employed in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.

    Industry: Applied in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-benzyloxypropionate largely depends on its role as an intermediate in various chemical reactions. It acts by providing a chiral center that can be further modified to produce optically active compounds. The molecular targets and pathways involved are specific to the final product synthesized from this intermediate.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl (2S)-2-(benzyloxy)propanoate
  • CAS Number : 54783-72-1
  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol
  • Structure : Features a chiral (S)-configured propionate backbone with a benzyloxy (-O-CH₂-C₆H₅) group at the 2-position and an ethyl ester (-COOCH₂CH₃) .

Applications :
This compound is primarily used in asymmetric synthesis as a chiral building block. Its benzyloxy group acts as a protective moiety for hydroxyl groups in intermediates for pharmaceuticals or agrochemicals .

Comparison with Structurally Similar Compounds

Ethyl (R)-2-Azidopropionate

  • CAS Number : 124988-44-9
  • Molecular Formula : C₅H₉N₃O₂
  • Molecular Weight : 155.15 g/mol
  • Key Differences :
    • Replaces the benzyloxy group with an azide (-N₃) at the 2-position.
    • The azide functionality enables click chemistry or Staudinger reactions, unlike the benzyloxy group, which is inert under such conditions .
  • Applications : Used in peptide synthesis and as a precursor for nitrene intermediates .

Ethyl 2-Phenylpropionate

  • CAS Number : 2510-99-8
  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Key Differences :
    • Contains a phenyl group directly attached to the propionate backbone instead of a benzyloxy group.
    • Lacks the ether linkage, reducing polarity and solubility in polar solvents compared to Ethyl (S)-2-(benzyloxy)propionate .
  • Applications : Employed as a flavoring agent and solvent in cosmetics .

Ethyl (S)-2-((Methylsulfonyl)oxy)propionate

  • CAS Number : 58742-64-6
  • Molecular Formula : C₆H₁₂O₅S
  • Molecular Weight : 196.22 g/mol
  • Key Differences :
    • Substitutes the benzyloxy group with a methylsulfonyloxy (-OSO₂CH₃) group.
    • The mesylate group is a superior leaving group, making this compound reactive in nucleophilic substitution reactions, unlike the benzyloxy derivative .
  • Applications : Intermediate in the synthesis of chiral alcohols or pharmaceuticals via displacement reactions .

Methyl 2-Methoxypropionate

  • CAS Number : 17639-76-8
  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : 118.13 g/mol
  • Key Differences :
    • Features a methoxy (-OCH₃) group instead of benzyloxy and a methyl ester (-COOCH₃).
    • Smaller molecular size and lower steric hindrance enhance volatility and reactivity in esterification reactions compared to the bulkier benzyloxy analog .
  • Applications : Solvent in coatings and adhesives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Reactivity/Application
This compound C₁₂H₁₆O₃ 208.25 Benzyloxy, ethyl ester Chiral synthesis
Ethyl (R)-2-Azidopropionate C₅H₉N₃O₂ 155.15 Azide, ethyl ester Peptide synthesis
Ethyl 2-Phenylpropionate C₁₁H₁₄O₂ 178.23 Phenyl, ethyl ester Flavoring agent
Ethyl (S)-2-((Methylsulfonyl)oxy)propionate C₆H₁₂O₅S 196.22 Mesylate, ethyl ester Nucleophilic substitution
Methyl 2-Methoxypropionate C₅H₁₀O₃ 118.13 Methoxy, methyl ester Solvent in coatings

Q & A

Basic Research Questions

Q. What is the standard synthetic route for ETHYL (S)-2-(BENZYLOXY)PROPIONATE (CAS 54783-72-1), and how is its stereochemical purity ensured?

  • Methodological Answer : The compound is synthesized via O-benzylation of ethyl (S)-lactate using silver(I) oxide and benzyl bromide. The reaction is conducted under anhydrous conditions to prevent hydrolysis. Enantiomeric purity is maintained by starting with commercially available (S)-ethyl lactate and verifying optical rotation or chiral HPLC post-synthesis. Reaction progress is monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl3_3) shows characteristic signals: δ 1.3 (t, 3H, CH2_2CH3_3), δ 4.2 (q, 2H, OCH2_2), δ 4.5 (q, 1H, CH-O-Bn), δ 7.3 (m, 5H, aromatic).
  • MS : Molecular ion peak at m/z 208 (M+^+).
  • Purity : Assessed via GC or HPLC (>98% purity). Chiral columns confirm enantiomeric excess (e.g., Chiralcel OD-H, hexane/i-PrOH 95:5) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted benzyl bromide and silver salts. For large-scale reactions, fractional distillation under reduced pressure (b.p. ~120–125°C at 0.1 mmHg) is preferred .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess when scaling up synthesis?

  • Methodological Answer :

  • Catalyst Control : Use freshly prepared silver(I) oxide to minimize racemization.
  • Temperature : Maintain reaction at 0–5°C to suppress side reactions.
  • Post-Synthesis Analysis : Employ chiral SFC (supercritical fluid chromatography) for rapid, high-resolution enantiopurity assessment .

Q. What side reactions occur during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Ester Hydrolysis : Occurs under acidic or aqueous conditions. Mitigated by rigorous drying of reagents and solvents.
  • Over-Alkylation : Minimized by stoichiometric control of benzyl bromide.
  • Byproduct Removal : Silver halide precipitates are filtered immediately post-reaction to prevent decomposition .

Q. How is this compound utilized in synthesizing chiral aldehydes?

  • Methodological Answer : The compound is a precursor to (−)-(S)-2-(Benzyloxy)propanal, a chiral aldehyde used in asymmetric synthesis. Reduction with DIBAL-H at −78°C selectively cleaves the ester to yield the aldehyde, which is stabilized by the benzyloxy group. The aldehyde’s configuration is retained due to steric hindrance .

Q. What challenges arise in scaling up production, and how are they addressed?

  • Methodological Answer :

  • Exothermic Reactions : Use jacketed reactors with precise temperature control.
  • Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using hexane/ethyl acetate mixtures).
  • Yield Loss : Optimize stoichiometry (e.g., 1.1 eq benzyl bromide) and reaction time (8–12 hours) .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl (2R)-2-phenylmethoxypropanoate

InChI

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1

InChI Key

YECFQHZUGDYXTN-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 2-benzyloxypropionate (300 mg) was suspended in 0.1 M phosphate buffer (pH 6.5) (30 mL). “Lipase Fine Grade” (trade name, product of SEIKAGAKU CORPORATION, Rhizopus delemer; 6 mg) was added, followed by stirring at 30° C. for 24 hours. Ethyl acetate was added to the reaction mixture, denatured proteins were removed by filtration through celite. The mixture was adjusted to pH 7.0 with a 1 N aqueous solution of sodium hydroxide, followed by extraction. The organic layer was washed with a 5% aqueous solution of sodium hydrogencarbonate, and then dried over anhydrous sodium sulfate. The solvent was distilled off to afford the title compound as an oil (102 mg, 98.8% ee).
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Synthesis routes and methods II

Procedure details

The water layer at the time of the extraction with ethyl acetate in Example 3 was collected in its entirety, and was then adjusted to pH 2 with 10% hydrochloric acid. The water layer was then extracted twice with ethyl acetate (100 mL). After the organic layers were combined and dried, the solvent was distilled off to obtain (S)-benzyloxypropionic acid [0.83 g (48.0%), 96% ee]. An aliquot (0.8 g, 4.4 mmol) of the (S)-benzyloxypropionic acid was dissolved in ethanol (10 mL), followed by the addition of concentrated sulfuric acid (0.01 mL). The thus-prepared mixture was then heated under reflux. Eight hours later, the solvent was distilled off, and the residue was extracted with ethyl acetate (20 mL). The extract was washed with a 5% aqueous solution of sodium hydrogencarbonate (10 mL) and water (10 mL), the organic layer was dried, and the solvent was distilled off to obtain (S)-ethyl benzyloxypropionate. It was dissolved in toluene (10 mL), and under ice-cooled stirring, sodium ethoxide (0.33 g, 1.1 eq) was added, followed by stirring at room temperature for 14 hours. By gas chromatography making use of an optically active column, completion of the racemization was confirmed. Thereafter, the reaction mixture was added dropwise into a 10% aqueous solution of citric acid (10 mL). After the organic layer was washed with water (10 mL) and then dried, the solvent was distilled off to afford the title compound (0.74 g). 1H-NMR spectrum data of the compound were in conformity with those of the compound in Example 1. This racemate can be used as a feed for such asymmetric ester hydrolysis as in Examples 1 to 4.
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